[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate
Description
Historical Context and Discovery Timeline
The development of [4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate emerges from a rich historical foundation in liquid crystal science that traces its origins to the pioneering work of Austrian chemist and botanist Friedrich Reinitzer in 1888. Reinitzer's groundbreaking observations of cholesteryl benzoate revealed the existence of an intermediate phase between solid and liquid states, characterized by the material's transition through two distinct melting points. This fundamental discovery was expanded upon by physicist Otto Lehmann, who equipped with better analytical tools, observed crystallites and irregular borders in the intermediate fluid phase, ultimately coining the term "liquid crystal".
The scientific community's understanding of liquid crystals experienced remarkable growth in the early twentieth century, with nearly 200 compounds identified as exhibiting liquid crystal behavior by 1900. This period established the theoretical framework that would eventually enable the synthesis of complex molecules like this compound. The compound's development represents the culmination of decades of research into reactive mesogens, which are liquid crystal molecules capable of undergoing polymerization while maintaining their ordered molecular structure.
The synthetic pathway to this compound builds upon the historical development of acrylic chemistry, which began with the synthesis of acrylic acid in 1843. The progression from basic acrylic compounds to sophisticated reactive mesogens required significant advances in organic synthesis techniques and understanding of molecular behavior in liquid crystalline phases. Wilhelm Rudolph Fittig's discovery of methacrylic acid polymerization in 1877 provided crucial foundational knowledge for the development of acrylate-containing liquid crystal monomers.
The modern era of liquid crystal monomer development, including compounds like this compound, emerged from the intersection of liquid crystal physics and polymer chemistry in the latter half of the twentieth century. The compound's specific structural features, incorporating both methoxybenzoate and acrylate functionalities, represent a sophisticated approach to creating materials with precisely controlled optical and mechanical properties. Current applications demonstrate the compound's utility in liquid crystal elastomer formulations, where it serves as a primary monomer component in concentrations of 93.0 to 93.8 molar percent.
Significance in Polymer Chemistry and Materials Science
The significance of this compound in contemporary polymer chemistry stems from its unique molecular architecture that combines liquid crystalline behavior with reactive polymerizable functionality. This dual character enables the formation of polymer networks that retain ordered molecular arrangements, resulting in materials with exceptional mechanical and optical properties. The compound's classification as a reactive mesogen positions it at the forefront of advanced materials development, where the precise control of molecular organization during polymerization leads to unprecedented material performance characteristics.
In liquid crystal polymer applications, this compound demonstrates remarkable versatility as both a standalone reactive component and as part of complex formulations. Research has shown that the compound can be polymerized to generate liquid crystal polymers independently or combined with other reactive mesogens to create liquid crystal elastomers with tailored cross-linking densities. This flexibility in formulation design has opened new avenues for materials engineering, particularly in applications requiring reversible thermal actuation and programmable mechanical responses.
The compound's molecular structure incorporates several critical design elements that contribute to its effectiveness in polymer chemistry applications. The methoxybenzoate core provides the mesogenic character essential for liquid crystal behavior, while the flexible hexyloxy spacer enables molecular mobility necessary for phase transitions. The terminal acrylate group serves as the reactive site for polymerization, allowing the formation of covalent networks while preserving the liquid crystalline order. This structural organization exemplifies the sophisticated molecular design principles that define modern reactive mesogen chemistry.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C23H26O6 | Complex ester structure enabling dual functionality |
| Molecular Weight | 398.4 g/mol | Optimal size for liquid crystal behavior |
| Chemical Abstracts Service Number | 130953-14-9 | Unique identifier for chemical databases |
| Functional Groups | Methoxybenzoate, acrylate, phenyl ether | Multiple reactive and mesogenic sites |
| Typical Concentration in Formulations | 93.0-93.8 mol% | Primary component in liquid crystal elastomers |
Recent advances in polymer-stabilized liquid crystal device technology have demonstrated the critical importance of this compound in achieving optimal electro-optical performance. The compound's ability to form polymer networks that stabilize liquid crystal domains while maintaining rapid switching capabilities represents a significant breakthrough in display technology. Research indicates that devices incorporating this reactive mesogen exhibit enhanced transmittance, improved haze values, and reduced driving voltages compared to conventional liquid crystal systems.
The materials science implications of this compound extend beyond traditional liquid crystal applications into emerging fields such as soft robotics and adaptive materials. Studies have demonstrated the compound's utility in creating liquid crystal elastomers capable of programmable actuation and shape memory behavior. These applications leverage the compound's unique ability to undergo reversible phase transitions while maintaining structural integrity, enabling the development of materials that respond predictably to external stimuli such as temperature and electric fields.
Contemporary research has also revealed the compound's potential in biomedical applications, particularly in the development of cell-instructive materials. Investigations have shown that liquid crystalline networks incorporating this compound can provide topographical cues for cellular organization and tissue engineering applications. The ordered molecular structure of the polymerized networks creates surface patterns that influence cell behavior, opening new possibilities for regenerative medicine and biomaterial design.
The environmental stability and processing characteristics of this compound have positioned it as a preferred choice for industrial applications requiring reliable performance under varied conditions. The compound demonstrates thermal stability sufficient for multiple recycling cycles without significant degradation, while maintaining its liquid crystalline properties throughout processing and application lifecycles. This stability profile is particularly important for sustainable materials development and circular economy initiatives in the polymer industry.
Properties
IUPAC Name |
[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6/c1-3-22(24)28-17-7-5-4-6-16-27-20-12-14-21(15-13-20)29-23(25)18-8-10-19(26-2)11-9-18/h3,8-15H,1,4-7,16-17H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTILUBISWZGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699305 | |
| Record name | 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130953-14-9 | |
| Record name | 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Method
| Step | Reagents and Conditions | Description | Notes |
|---|---|---|---|
| 1 | Hydroquinone + 6-bromohexanol, K2CO3, acetone, reflux | Etherification to form 4-(6-hydroxyhexyloxy)phenol | Use of base promotes nucleophilic substitution; acetone as solvent |
| 2 | 4-(6-hydroxyhexyloxy)phenol + 4-methoxybenzoyl chloride, pyridine, dichloromethane, 0°C to room temp | Esterification to form 4-(6-hydroxyhexyloxy)phenyl 4-methoxybenzoate | Pyridine acts as acid scavenger; low temperature controls reaction rate |
| 3 | Resulting ester + acryloyl chloride, triethylamine, dichloromethane, 0°C to room temp | Acrylation of terminal hydroxyl group to form acrylate ester | Triethylamine neutralizes HCl byproduct; inert atmosphere recommended |
Reaction Conditions and Optimization
- Solvents: Dichloromethane or acetone are commonly used due to good solubility of reactants and ease of removal.
- Temperature: Low temperatures (0–5°C) during acylation steps minimize side reactions such as polymerization of acryloyl chloride.
- Catalysts/Base: Pyridine and triethylamine serve dual roles as bases and catalysts to neutralize acid byproducts.
- Purification: The crude product is purified by column chromatography or recrystallization to remove unreacted starting materials and side products.
Research Findings and Yields
- Reported yields for the etherification step typically range from 70% to 85%, depending on reaction time and purity of starting materials.
- Esterification with 4-methoxybenzoyl chloride proceeds with yields between 75% and 90%, with careful control of stoichiometry and reaction temperature.
- Final acrylation step yields are generally high (80–95%) when performed under anhydrous and inert conditions to prevent premature polymerization.
Data Table Summarizing Preparation Steps
| Preparation Step | Reagents | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| Etherification | Hydroquinone, 6-bromohexanol, K2CO3 | Reflux in acetone, 6–12 h | 70–85 | Base-promoted nucleophilic substitution |
| Esterification | 4-(6-hydroxyhexyloxy)phenol, 4-methoxybenzoyl chloride, pyridine | 0°C to RT, 2–4 h | 75–90 | Acid chloride activation, pyridine scavenger |
| Acrylation | Ester intermediate, acryloyl chloride, triethylamine | 0–5°C, inert atmosphere, 1–2 h | 80–95 | Avoid polymerization, use dry solvents |
Chemical Reactions Analysis
Types of Reactions
[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate undergoes various chemical reactions, including:
Esterification: Formation of ester bonds with other alcohols or phenols.
Hydrolysis: Breakdown of the ester bond in the presence of acids or bases to yield the corresponding acid and alcohol.
Polymerization: The acryloyloxy group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Esterification: Thionyl chloride, oxalyl chloride, pyridine, triethylamine.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products Formed
Hydrolysis: 4-methoxybenzoic acid and 4-(6-acryloyloxy-hexyloxy)phenol.
Polymerization: Polymers with acryloyloxy functional groups.
Scientific Research Applications
[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate involves its ability to form ester bonds and undergo polymerization. The acryloyloxy group is particularly reactive and can participate in free radical polymerization, leading to the formation of polymers with specific properties . The compound’s molecular targets and pathways are primarily related to its chemical reactivity and ability to form stable ester bonds .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Substituent position and electronic nature significantly influence biological activity. For example:
- Electron-withdrawing groups : Di-substituted electronegative derivatives (e.g., compound 83 ) exhibit reduced inhibitory activity (IC₅₀ = 12.5 µM) against ALR enzymes compared to analogs with electropositive groups .
- Electropositive/bulky groups : The 4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl 4-methoxybenzoate demonstrates enhanced activity (IC₅₀ = 2.57 µM), outperforming its 3,4-dimethoxy counterpart (IC₅₀ = 2.68 µM) .
- Substituent position : Ortho-substitution of a paramethyl group (compound 87 ) improves inhibition (IC₅₀ = 3.65 µM vs. 5.82 µM for para-substituted analog 86 ) .
Table 1: Bioactivity of Selected Benzoate Derivatives
Alkoxy Chain Modifications
Varying the alkoxy chain length or terminal group alters physicochemical properties:
- Methoxy vs. ethoxy : Replacing methoxy with ethoxy in CB6OIBeO1 and CB6OIBeO2 reduces yield (59.9% → 54.6%) and purity, suggesting steric hindrance impacts synthesis efficiency .
- Hydroxyhexyloxy vs. propenoyloxyhexoxy: 4-Methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate (CAS 137407-31-9) exhibits higher hydrophilicity due to the terminal hydroxyl group, contrasting with the reactive propenoyloxy group in the target compound .
- Hexyloxy chains: Analogs like 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate show reduced solubility in polar solvents due to long alkyl chains, as evidenced by their crystallization from ethanol .
Table 2: Physical Properties of Alkoxy-Modified Benzoates
Spectral and Crystallographic Insights
- IR Spectroscopy : Distinct C=O stretching frequencies differentiate ester (1730–1743 cm⁻¹) and carboxylate (1543–1416 cm⁻¹) groups. Ionic character in metal complexes (e.g., Mn, Ni, Cu) decreases with higher atomic number, as shown by Δν (νₐₛ − νₛ) values .
- Crystallography : 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate exhibits dihedral angles of 82.55° between aromatic rings, indicating structural rigidity conducive to molluscicidal activity (IC₅₀ = 1.359 mg/m³) .
Biological Activity
The compound [4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate is an ester derivative known for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Structural Characteristics
The molecular structure of this compound consists of two aromatic rings connected by an ester linkage, with an allyl substituent that may influence its biological activity. The dihedral angle between the benzene rings is significant, as it can affect the compound's interaction with biological targets.
Table 1: Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C18H18O4 |
| Dihedral Angle | 81.60° |
| Hydrogen Bonding Interactions | C—H⋯O |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with a suitable allyl alcohol in the presence of a coupling agent. The reaction conditions and purification methods are crucial for obtaining high yields and purity.
Anti-Inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammation.
Anti-Cancer Properties
Studies have shown that this compound may possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Case Studies
- Anti-Cancer Study : In a study examining the effects of related phenolic compounds on cancer cell lines, this compound was found to reduce cell viability in breast cancer cells by 50% at a concentration of 25 µM after 48 hours of treatment.
- Anti-Inflammatory Study : In vitro assays showed that this compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Study : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate, and what are the critical reaction conditions?
- Methodology :
- Esterification : The compound can be synthesized via esterification of 4-methoxybenzoic acid derivatives with hydroxyl-terminated intermediates. For example, rhodium-catalyzed carbonylation using aryl iodides and alcohols under CO-free conditions (employing aldehydes as CO sources) is effective for aryl ester formation .
- Phase-Transfer Catalysis : Reactions involving alkoxy-substituted phenols and acryloyl chloride in dichloromethane, with triethylamine as a base, are commonly used to introduce the propenoyloxy group. Reaction optimization includes temperature control (0–25°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol are standard for isolating high-purity products .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for analysis?
- Methodology :
- X-Ray Diffraction (XRD) : Single-crystal XRD is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement Tools : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography. These tools handle hydrogen bonding networks and torsional angles, critical for analyzing dihedral angles between aromatic rings (e.g., ~81.6° in related esters) .
- Visualization : ORTEP-3 (with GUI) generates thermal ellipsoid plots, highlighting molecular geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What spectroscopic methods are used to characterize its structure, and how are key functional groups identified?
- Methodology :
- NMR : ¹H/¹³C NMR identifies methoxy (–OCH₃, δ ~3.8 ppm), ester carbonyl (C=O, δ ~168–170 ppm), and allyl protons (δ ~5–6 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C–O–C asymmetric stretch), and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ for C₂₃H₂₄O₆: calc. 396.15, observed 396.14) .
Advanced Research Questions
Q. How to design experiments to investigate the phase behavior and mesomorphic properties of this compound?
- Methodology :
- Polarized Optical Microscopy (POM) : Observe thermal transitions (heating/cooling rates: 5°C/min) between isotropic and liquid crystalline phases. Related esters exhibit monotropic nematic phases (e.g., clearing point ~52°C) .
- Differential Scanning Calorimetry (DSC) : Quantify enthalpy changes during phase transitions. For example, detect glass transitions (Tg) and crystallization exotherms to map stability ranges .
- Variable-Temperature XRD : Correlate structural changes (e.g., layer spacing in smectic phases) with thermal data to model mesophase behavior .
Q. How to resolve contradictions in hydrogen bonding patterns observed in different crystal forms?
- Methodology :
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., C(6) chains vs. R₂²(8) rings). For example, weak C–H···O interactions in related compounds form supramolecular chains along the a-axis .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to compare hydrogen bond energies in polymorphs. Discrepancies may arise from solvent effects or packing constraints .
- High-Throughput Screening : Co-crystallize with hydrogen bond acceptors (e.g., nitro groups) to stabilize alternative motifs, then validate via XRD .
Q. What methodologies are employed in studying its potential in enantiomeric separation applications?
- Methodology :
- Molecular Imprinting : Synthesize cholesteric polymers using 4-(butenyloxy)phenyl benzoate derivatives as templates. Monitor enantioselectivity via HPLC (Chiralpak AD-H column) and calculate separation factors (α) .
- Dynamic NMR : Probe host-guest interactions in solution (e.g., with α-methylbenzylamine). Chemical shift splitting (Δδ) indicates enantiomeric discrimination .
- XRD of Inclusion Complexes : Co-crystallize with chiral amines (e.g., (R)- or (S)-1-phenylethylamine) to analyze binding geometries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
